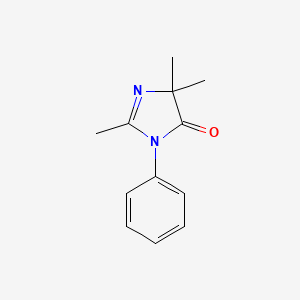
(2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid is a compound of interest in various scientific fields due to its unique isotopic labeling and functional groups. This compound is characterized by the presence of an acetyl group, a sulfanyl group, and isotopic labels of nitrogen-15 and carbon-13, which make it valuable for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid typically involves the incorporation of isotopic labels into the precursor molecules. One common method is the use of isotopically labeled starting materials, such as (15N)-acetyl chloride and (1,2,3-13C3)-cysteine. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the acetylation of the amino group on the cysteine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure the precise incorporation of isotopic labels. The process would likely include rigorous purification steps, such as chromatography, to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acids depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track metabolic pathways and reaction mechanisms.
Biology: Employed in protein structure and function studies, particularly in NMR spectroscopy due to its isotopic labels.
Medicine: Investigated for its potential role in drug development and metabolic studies.
Industry: Utilized in the synthesis of labeled compounds for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of (2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow for detailed studies of these interactions using techniques like NMR spectroscopy. The compound may act by modifying the activity of enzymes or binding to receptors, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(acetylamino)-3-sulfanylpropanoic acid: Similar structure but without isotopic labels.
(2S)-2-amino-3-sulfanylpropanoic acid: Lacks the acetyl group.
(2S)-2-(acetylamino)-3-hydroxypropanoic acid: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness
The uniqueness of (2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which provides valuable insights into molecular interactions and metabolic pathways that are not possible with non-labeled compounds. This makes it a powerful tool in various research applications.
Properties
Molecular Formula |
C5H9NO3S |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2S)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1/i2+1,4+1,5+1,6+1 |
InChI Key |
PWKSKIMOESPYIA-GGHREITESA-N |
Isomeric SMILES |
CC(=O)[15NH][13C@H]([13CH2]S)[13C](=O)O |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)


![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)




![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)

![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)

![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)

